molecular formula C19H21N3O4 B5300700 4-[(2,6-dihydroxybenzoyl)amino]-N-phenylpiperidine-1-carboxamide

4-[(2,6-dihydroxybenzoyl)amino]-N-phenylpiperidine-1-carboxamide

Katalognummer B5300700
Molekulargewicht: 355.4 g/mol
InChI-Schlüssel: MUWOKXQUYLBTJT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(2,6-dihydroxybenzoyl)amino]-N-phenylpiperidine-1-carboxamide, also known as DAPH, is a small molecule compound that has gained significant attention in scientific research for its potential therapeutic applications. DAPH is a piperidine derivative that has been synthesized through a multistep process, and its unique chemical structure has been shown to have a range of biochemical and physiological effects. In

Wissenschaftliche Forschungsanwendungen

4-[(2,6-dihydroxybenzoyl)amino]-N-phenylpiperidine-1-carboxamide has been the subject of extensive scientific research due to its potential therapeutic applications. The compound has been shown to have a range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. 4-[(2,6-dihydroxybenzoyl)amino]-N-phenylpiperidine-1-carboxamide has also been investigated for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has been shown to inhibit the growth of cancer cells and to protect neurons from oxidative stress, suggesting that it may have therapeutic potential in these areas.

Wirkmechanismus

The mechanism of action of 4-[(2,6-dihydroxybenzoyl)amino]-N-phenylpiperidine-1-carboxamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 4-[(2,6-dihydroxybenzoyl)amino]-N-phenylpiperidine-1-carboxamide has also been shown to inhibit the activation of nuclear factor kappa B (NF-kB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival. In addition, 4-[(2,6-dihydroxybenzoyl)amino]-N-phenylpiperidine-1-carboxamide has been shown to modulate the activity of various neurotransmitters, including dopamine and serotonin, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
4-[(2,6-dihydroxybenzoyl)amino]-N-phenylpiperidine-1-carboxamide has been shown to have a range of biochemical and physiological effects. The compound has been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, suggesting that it may have antioxidant properties. 4-[(2,6-dihydroxybenzoyl)amino]-N-phenylpiperidine-1-carboxamide has also been shown to reduce the production of pro-inflammatory cytokines and to inhibit the activation of immune cells, suggesting that it may have anti-inflammatory properties. In addition, 4-[(2,6-dihydroxybenzoyl)amino]-N-phenylpiperidine-1-carboxamide has been shown to modulate the activity of various neurotransmitters, including dopamine and serotonin, which may contribute to its neuroprotective effects.

Vorteile Und Einschränkungen Für Laborexperimente

4-[(2,6-dihydroxybenzoyl)amino]-N-phenylpiperidine-1-carboxamide has several advantages for use in lab experiments. The compound is relatively easy to synthesize and has been extensively characterized using various analytical techniques. 4-[(2,6-dihydroxybenzoyl)amino]-N-phenylpiperidine-1-carboxamide has also been shown to have a range of biological activities, making it a useful tool for investigating various biological processes. However, there are also some limitations to using 4-[(2,6-dihydroxybenzoyl)amino]-N-phenylpiperidine-1-carboxamide in lab experiments. The compound has low solubility in aqueous solutions, which may limit its use in certain assays. In addition, the mechanism of action of 4-[(2,6-dihydroxybenzoyl)amino]-N-phenylpiperidine-1-carboxamide is not fully understood, which may complicate the interpretation of experimental results.

Zukünftige Richtungen

There are several future directions for research on 4-[(2,6-dihydroxybenzoyl)amino]-N-phenylpiperidine-1-carboxamide. One area of interest is the potential use of 4-[(2,6-dihydroxybenzoyl)amino]-N-phenylpiperidine-1-carboxamide in the treatment of cancer. The compound has been shown to inhibit the growth of cancer cells, and further research is needed to determine its efficacy in vivo. Another area of interest is the potential use of 4-[(2,6-dihydroxybenzoyl)amino]-N-phenylpiperidine-1-carboxamide in the treatment of neurodegenerative diseases. The compound has been shown to protect neurons from oxidative stress, and further research is needed to determine its potential therapeutic applications in this area. Finally, further research is needed to elucidate the mechanism of action of 4-[(2,6-dihydroxybenzoyl)amino]-N-phenylpiperidine-1-carboxamide and to identify potential targets for therapeutic intervention.

Synthesemethoden

The synthesis of 4-[(2,6-dihydroxybenzoyl)amino]-N-phenylpiperidine-1-carboxamide involves a multistep process that starts with the reaction of 2,6-dihydroxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-phenylpiperidine to form the amide product, which is subsequently reduced to yield the final compound, 4-[(2,6-dihydroxybenzoyl)amino]-N-phenylpiperidine-1-carboxamide. The synthesis of 4-[(2,6-dihydroxybenzoyl)amino]-N-phenylpiperidine-1-carboxamide has been optimized for high yield and purity, and the resulting compound has been extensively characterized using various analytical techniques, including NMR, IR, and mass spectrometry.

Eigenschaften

IUPAC Name

4-[(2,6-dihydroxybenzoyl)amino]-N-phenylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4/c23-15-7-4-8-16(24)17(15)18(25)20-14-9-11-22(12-10-14)19(26)21-13-5-2-1-3-6-13/h1-8,14,23-24H,9-12H2,(H,20,25)(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUWOKXQUYLBTJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=C(C=CC=C2O)O)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2,6-dihydroxybenzoyl)amino]-N-phenylpiperidine-1-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.